p-Xylene-d10

Catalog No.
S1539500
CAS No.
41051-88-1
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Xylene-d10

CAS Number

41051-88-1

Product Name

p-Xylene-d10

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

URLKBWYHVLBVBO-ZGYYUIRESA-N

SMILES

CC1=CC=C(C=C1)C

Synonyms

Chromar-d10, p-Dimethylbenzene-d10, 1,4-Dimethylbenzene-d10, p-Methyltoluene-d10, Scintillar-d10

Canonical SMILES

CC1=CC=C(C=C1)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]

The exact mass of the compound (2H10)-p-Xylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Xylene-d10 is the fully deuterated isotopologue of p-xylene, where all ten hydrogen atoms (¹H) have been replaced with deuterium (²H or D). This isotopic substitution makes it an essential tool in applications where the signals from protic solvents would interfere with analysis, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for mass spectrometry (MS). Its physical properties, such as boiling point (135 °C) and density (0.948 g/mL at 25 °C), are similar to its non-deuterated counterpart, allowing it to serve as a direct, non-interfering substitute in many established protocols.

Substituting p-Xylene-d10 with standard, non-deuterated p-xylene is unfeasible for its primary applications; the intense proton signals of p-xylene would completely obscure the signals of the analyte in ¹H NMR spectroscopy. While other deuterated aromatic solvents like Toluene-d8 or Benzene-d6 exist, their different physical properties (solubility, boiling point, viscosity) and chemical shifts can alter sample behavior and complicate spectral interpretation, making them inexact replacements. [1] Furthermore, using partially deuterated or lower-purity grades of p-xylene introduces residual proton signals that compromise the quantitative accuracy and spectral clarity required for sensitive analytical methods and mechanistic studies. [2]

Elimination of Solvent Interference in ¹H NMR Spectroscopy

The primary procurement driver for p-Xylene-d10 is the elimination of solvent signals in ¹H NMR. The ¹H spectrum of standard p-xylene shows two strong signals for its methyl and aromatic protons. In contrast, high-purity p-Xylene-d10 (e.g., 99.5 atom % D) exhibits only minimal, predictable residual solvent peaks, providing a clear window for analyte signal detection and integration. [REFS-1, REFS-2] This is critical for accurate structural elucidation and quantitative analysis (qNMR) of analytes soluble in aromatic solvents.

Evidence Dimension¹H NMR Signal Interference
Target Compound DataMinimal residual proton signals (dependent on isotopic purity, e.g., >99.5 atom % D).
Comparator Or BaselineStandard p-Xylene: Intense signals at ~2.3 ppm (CH₃) and ~7.1 ppm (aromatic C-H).
Quantified DifferenceSignal intensity reduction of >99.5% for primary solvent peaks.
ConditionsStandard ¹H NMR spectroscopy in solution phase.

This enables unambiguous detection and quantification of proton-containing analytes without overwhelming solvent interference, a fundamental requirement for NMR-based analysis.

Enabling Structural Analysis in Neutron Scattering via Contrast Matching

In small-angle neutron scattering (SANS), the contrast between a particle and the surrounding solvent is key. Hydrogen and deuterium have vastly different coherent neutron scattering lengths (-3.74 fm and +6.67 fm, respectively). This allows p-Xylene-d10 to be used as a 'contrast matching' solvent. [1] By matching the scattering length density (SLD) of the deuterated solvent to one component in a complex system (e.g., a polymer), that component becomes effectively 'invisible' to neutrons, allowing for direct structural analysis of the remaining components. [2] This is impossible with standard p-xylene, which has a very different SLD and strongly scatters neutrons, obscuring the analyte's signal. [3]

Evidence DimensionCoherent Neutron Scattering Length Density (SLD)
Target Compound DataHigh SLD (calculated approx. 6.0 x 10¹⁰ cm⁻²), enabling contrast matching.
Comparator Or BaselineStandard p-Xylene: Low SLD (calculated approx. -0.4 x 10¹⁰ cm⁻²), creating high contrast with most hydrocarbon materials.
Quantified DifferenceOpposite sign and an order of magnitude difference in SLD, fundamentally altering scattering behavior.
ConditionsSmall-Angle Neutron Scattering (SANS) experiments on materials like polymers or surfactants in solution.

This property is critical and non-substitutable for determining the solution-state structure and conformation of polymers and macromolecules where X-ray and other techniques fail.

Isotopic Purity as a Prerequisite for Reproducible Synthesis and Analysis

When used as a precursor for synthesizing complex deuterated molecules or as an internal standard for quantitative mass spectrometry, the isotopic purity of p-Xylene-d10 is a critical procurement parameter. High atom % D (e.g., ≥99%) ensures a distinct mass shift (M+10) compared to the unlabeled analog, which is essential for accurate quantification and avoids signal overlap. Using a crude mixture or a grade with lower, less-defined isotopic purity introduces variability that compromises experimental reproducibility and the accuracy of quantitative results.

Evidence DimensionIsotopic Purity (Atom % D)
Target Compound DataHigh-purity grades: ≥99 atom % D.
Comparator Or BaselineLower-purity grades (e.g., 98%) or crude deuteration mixtures.
Quantified DifferenceReduced presence of partially deuterated isotopologues (M+1 to M+9), ensuring a clean M+10 signal.
ConditionsUse as a chemical precursor in multi-step synthesis or as an internal standard in GC/MS analysis.

High, certified isotopic purity guarantees reproducibility and analytical accuracy, justifying the procurement of a well-characterized standard over cheaper, less-defined alternatives.

NMR Solvent for Polymer and Materials Science

Ideal for dissolving non-polar polymers and organic materials for ¹H NMR analysis, where the absence of solvent signals allows for clear characterization of polymer structure, dynamics, and degradation behavior. [1]

Contrast-Matching Solvent in SANS for Soft Matter

Essential for SANS studies to determine the structure of polymer coils, micelles, or protein-detergent complexes in solution by selectively matching the solvent's scattering length density to make specific components of the system 'invisible'. [2]

Internal Standard for Environmental and Industrial GC/MS Analysis

Serves as a reliable, high-purity internal standard for the quantification of volatile organic compounds (VOCs), including p-xylene and other aromatics, in complex environmental or industrial samples via GC/MS.

Precursor for Deuterated Building Blocks in Organic Synthesis

Used as a starting material for the synthesis of more complex deuterated molecules, such as ligands for organometallic catalysts or building blocks for OLED materials, where isotopic labeling is required to track reaction mechanisms or tune material properties.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (84.44%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

41051-88-1

Wikipedia

(2H10)-p-Xylene

Dates

Last modified: 08-15-2023

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